N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at the 4- and 7-positions. The structure is further modified by a pyridin-3-ylmethyl group and a furan-2-carboxamide moiety. Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and WinGX for data processing .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)23(12-13-5-3-9-21-11-13)19(24)16-6-4-10-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUJGJIBHKKPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C24H21N3O5S
- Molecular Weight : 463.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to modulation of biochemical pathways involved in disease processes.
- Receptor Binding : It can bind to certain receptors, influencing cellular signaling and potentially altering physiological responses.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies have demonstrated that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : They may activate apoptotic pathways, promoting programmed cell death in malignant cells .
Anti-inflammatory Effects
Similar compounds have shown promising anti-inflammatory effects. For instance, derivatives containing the benzothiazole moiety have been reported to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. They have been tested against various bacterial strains and shown to possess significant antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Study on Anticancer Activity
A study published in a reputable journal investigated the anticancer effects of a similar benzothiazole derivative. The results indicated that treatment with the compound led to a significant reduction in tumor size in xenograft models, with an observed IC50 value indicating effective concentration levels for inhibiting cancer cell growth .
Anti-inflammatory Mechanism Research
In another study focusing on anti-inflammatory mechanisms, researchers demonstrated that the compound significantly inhibited the expression of inflammatory markers in vitro. It was found to suppress the activation of NF-κB and reduce levels of TNF-α and IL-6 in treated macrophages .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest structural analog, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide (), shares the benzothiazole core but differs in substituents:
- R1 Group : Pyridin-3-ylmethyl (target) vs. oxolan-2-ylmethyl (analog).
- R2 Group : Furan-2-carboxamide (target) vs. methanesulfonamido-acetamide (analog).
Table 1: Structural and Hypothetical Property Comparison
*Calculated based on substituents.
Functional Implications
- R1 Group :
- The pyridin-3-ylmethyl group in the target compound may facilitate π-π stacking interactions with biological targets, enhancing binding affinity in enzyme inhibition .
- The oxolan-2-ylmethyl group in the analog introduces a cyclic ether, likely improving aqueous solubility but reducing lipophilicity.
- The methanesulfonamido group in the analog could enhance metabolic stability and solubility due to its strong hydrogen-bonding capacity .
Crystallographic and Computational Insights
Both compounds likely undergo crystallographic analysis using SHELX programs (e.g., SHELXL for refinement), enabling precise determination of bond lengths, angles, and conformational flexibility . For example, the methoxy groups on the benzothiazole core may adopt specific orientations to minimize steric hindrance, as observed in similar structures processed via WinGX .
Research Findings and Limitations
While direct experimental data (e.g., IC50, solubility) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Biological Activity : Benzothiazole derivatives with pyridine substituents often exhibit kinase inhibitory activity, whereas sulfonamide analogs are explored for antimicrobial applications .
- Synthetic Accessibility : The analog’s sulfonamide group may require more complex synthetic steps compared to the carboxamide in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
